molecular formula C14H11N3O B2631015 1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline CAS No. 1375474-53-5

1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline

Cat. No.: B2631015
CAS No.: 1375474-53-5
M. Wt: 237.262
InChI Key: MCLYURKTWYRKJK-UHFFFAOYSA-N
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Description

The compound “1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline” is a complex organic molecule that contains an imidazole ring and an isoquinoline group . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of similar imidazole derivatives has been reported in the literature . For instance, (1-Methyl-1H-imidazol-2-yl) methanol derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .


Molecular Structure Analysis

The molecular structure of similar compounds has been described in the literature . For example, the structure of (1-Methyl-1H-imidazol-2-yl)methanamine is given by the SMILES string Cn1ccnc1CN and the InChI string 1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involving similar imidazole derivatives have been studied . The alcohols were convertible into the carbonyl compounds via the corresponding quaternary salts .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, (1-Methyl-1H-imidazol-2-yl)methanamine is a solid compound .

Scientific Research Applications

Antifungal Properties

  • Synthesis and Antifungal Activities: A study explored the synthesis of various aryl-(1H-imidazol-1-yl)-(isoquinolin-1-yl)methane derivatives, including compounds structurally similar to 1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline, for their antifungal properties. Some derivatives displayed moderate antifungal activity (Silvestri et al., 1995).

Synthesis Methods and Chemical Reactions

  • Efficient Synthesis Techniques: Research on efficient synthesis methods for imidazo[2,1-α]isoquinolines, which are structurally related to the compound , highlighted their significance in organic synthesis due to applications in pharmaceuticals (Hou et al., 2004).
  • Imidazo-Isoquinoline Derivatives Synthesis: Another study discussed the synthesis of various imidazo-isoquinoline derivatives, demonstrating the chemical versatility and potential application areas of these compounds (Deady et al., 2004).

Electroluminescent Properties

  • Electroluminescence in Organic Devices: A series of imidazole–isoquinoline derivatives were synthesized for their potential application in organic light-emitting diodes (OLEDs). The study analyzed their photophysical, electrochemical, and thermal properties, highlighting the potential for electroluminescence applications (Nagarajan et al., 2014).

Pharmacological Properties

  • Benzodiazepine Receptor Agonists and Antagonists: Research into various isoquinolines and imidazopyridines for their binding affinity to benzodiazepine receptors revealed that certain derivatives have moderate to high affinity, suggesting potential pharmacological applications (Guzman et al., 1984).

Safety and Hazards

The safety and hazards associated with similar compounds have been documented . For instance, (1-Methyl-1H-imidazol-2-yl)methanamine is classified as a combustible solid .

Future Directions

The future directions for the study of “1-[(1-methyl-1H-imidazol-2-yl)carbonyl]isoquinoline” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications in various fields. The broad range of chemical and biological properties exhibited by imidazole derivatives suggests potential for novel drug development .

Properties

IUPAC Name

isoquinolin-1-yl-(1-methylimidazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c1-17-9-8-16-14(17)13(18)12-11-5-3-2-4-10(11)6-7-15-12/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLYURKTWYRKJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=NC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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